Ilicic acid

Description

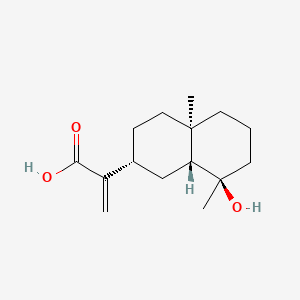

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O3 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11-,12-,14-,15-/m1/s1 |

InChI Key |

FXKCXGBBUBCRPU-QHSBEEBCSA-N |

SMILES |

CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(=C)C(=O)O)(C)O |

Canonical SMILES |

CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O |

Synonyms |

ilicic acid |

Origin of Product |

United States |

Foundational & Exploratory

Ilicic Acid: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicic acid, a eudesmane-type sesquiterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the sesquiterpene lactone class of natural products, it exhibits a range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and insights into its molecular mechanism of action, with a focus on its interaction with cellular signaling pathways.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Asteraceae family. The concentration and ease of extraction can vary depending on the plant source, geographical location, and harvesting time. Key botanical sources are detailed in Table 1.

| Plant Species | Family | Plant Part(s) | Reported Presence of this compound | Citation(s) |

| Sphaeranthus indicus | Asteraceae | Whole plant, Flowers | Yes | [1][2][3][4] |

| Inula viscosa (syn. Dittrichia viscosa) | Asteraceae | Leaves, Aerial parts | Yes | [5][6][7] |

| Nectandra membranacea | Lauraceae | Bark | Yes | |

| Laggera pterodonta | Asteraceae | Barks | Yes | |

| Tithonia diversifolia | Asteraceae | Aerial parts | Yes | |

| Ambrosia camphorata | Asteraceae | - | Yes | |

| Salvia plebeia | Lamiaceae | Aerial parts | Yes (related eudesmanoids) |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The selection of solvents and chromatographic techniques is critical for achieving high yield and purity.

Experimental Protocol: Extraction from Sphaeranthus indicus

This protocol is based on methodologies reported for the extraction of sesquiterpenoids from Sphaeranthus indicus[4][8].

-

Plant Material Preparation: Air-dry the whole plant or flowers of Sphaeranthus indicus at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the plant material into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in n-hexane at a solid-to-solvent ratio of 1:10 (w/v) for 48-72 hours at room temperature with occasional agitation.

-

Alternatively, perform Soxhlet extraction with n-hexane for 6-8 hours for a more exhaustive extraction.

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude hexane extract.

-

-

Fractionation (Optional): The crude hexane extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., methanol-water) to separate compounds based on their polarity.

Experimental Protocol: Purification by Column Chromatography

This generalized protocol is based on standard phytochemical isolation techniques for sesquiterpenoids.

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Sample Loading: Dissolve the crude hexane extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity using a solvent system of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm) and/or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pooling and Crystallization: Combine the fractions containing the compound of interest (this compound) based on their TLC profiles. Concentrate the pooled fractions under reduced pressure. If a solid precipitates, it can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane).

Quantitative Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound in plant extracts and purified samples[9][10][11].

Experimental Protocol: HPLC-DAD Analysis

-

Standard Preparation: Prepare a stock solution of pure this compound of known concentration in HPLC-grade methanol. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in a known volume of HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example, a binary gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Diode Array Detector (DAD) set at a wavelength where this compound shows maximum absorbance (typically around 210-220 nm for sesquiterpene lactones).

-

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathway

This compound, as a eudesmane sesquiterpenoid, is known to possess anti-inflammatory properties. The primary mechanism underlying this activity is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[12][13][14][15].

NF-κB Signaling Pathway and Inhibition by this compound

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.

Eudesmane sesquiterpenes, like this compound, are thought to inhibit this pathway by directly targeting components of the NF-κB signaling cascade.

Figure 1: The NF-κB signaling pathway and the proposed inhibitory mechanism of this compound.

Conclusion

This compound represents a promising natural product with well-documented anti-inflammatory potential. This guide provides a foundational framework for researchers interested in its study, covering its natural origins, detailed protocols for its isolation and quantification, and its mechanism of action. Further research into the specific molecular targets of this compound and its efficacy in preclinical models is warranted to fully elucidate its therapeutic potential.

References

- 1. phcogj.com [phcogj.com]

- 2. Sphaeranthus indicus Linn.: A phytopharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and investigation of anti-tubercular this compound from Sphaeranthus indicus against Mycobacterium tuberculosis H37Rv and MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dittrichia viscosa L. Leaves: A Valuable Source of Bioactive Compounds with Multiple Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eudesmane-Type Sesquiterpene Lactones Inhibit Nuclear Translocation of the Nuclear Factor κB Subunit RelB in Response to a Lymphotoxin β Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Salicylic Acid

Note: The user's original query was for "ilicic acid," which is not a recognized chemical compound. This guide focuses on salicylic acid, a likely intended subject of inquiry due to its significant role in research, drug development, and pharmacology.

Salicylic acid, a monohydroxybenzoic acid, is a pivotal organic compound with extensive applications ranging from dermatology to its role as a key precursor in the synthesis of acetylsalicylic acid (aspirin).[1][2][3] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Salicylic acid is an odorless, white to colorless crystalline solid.[2][4] It is characterized by the presence of both a hydroxyl and a carboxyl functional group ortho to each other on a benzene ring.[2][3] This structure allows for intramolecular hydrogen bonding, which influences its physical and chemical characteristics.[2]

The following tables summarize the key quantitative properties of salicylic acid.

Table 1: General and Physical Properties of Salicylic Acid

| Property | Value | References |

| IUPAC Name | 2-Hydroxybenzoic acid | [2][5][6] |

| Chemical Formula | C₇H₆O₃ | [3][4][5][7] |

| Molar Mass | 138.121 g/mol | [2][3][5] |

| Appearance | White, crystalline powder | [2][4][8] |

| Melting Point | 158-161 °C (316-322 °F) | [7][8][9][10][11] |

| Boiling Point | 211 °C (412 °F) at 20 mmHg | [5][7][9][10] |

| Density | 1.443 g/cm³ at 20 °C | [2][4][10] |

| pKa (at 25 °C) | ~2.97 | [2][6][12] |

Table 2: Solubility of Salicylic Acid

| Solvent | Solubility | Temperature (°C) | References |

| Water | 1.24 g/L | 0 | [9] |

| 2.48 g/L | 25 | [9] | |

| 77.79 g/L | 100 | [9] | |

| Ethanol | Highly soluble | 25 | [4][8][13] |

| Methanol | 2.56 mol/L | 25 | [14] |

| Acetone | Soluble | - | [1][8] |

| Diethyl Ether | Soluble | - | [1][8] |

| Chloroform | Soluble | - | [4][8] |

| Ethyl Acetate | High solubility | 25 | [13] |

| Carbon Tetrachloride | Soluble | - | [2][13] |

Spectroscopic data is crucial for the identification and quantification of salicylic acid.

-

UV-Vis Spectroscopy: In methanol, salicylic acid exhibits characteristic absorbance peaks.[15][16]

-

Infrared (IR) Spectroscopy: The IR spectrum of salicylic acid shows characteristic peaks for the hydroxyl, carboxyl, and aromatic C-H functional groups.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the structure of the salicylic acid molecule.[17][18][19]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, purification, and analysis of salicylic acid in a laboratory setting.

a) From Methyl Salicylate (Hydrolysis):

This method involves the hydrolysis of methyl salicylate (oil of wintergreen) using a strong base, followed by acidification.[8][9]

-

Procedure:

-

Dissolve a known quantity of methyl salicylate in an excess of aqueous sodium hydroxide solution.[20]

-

Heat the mixture under reflux to hydrolyze the ester. This forms sodium salicylate and methanol.[20]

-

After cooling, acidify the solution with a strong acid, such as sulfuric acid, until a white precipitate of salicylic acid forms.[20]

-

Collect the crude salicylic acid by vacuum filtration and wash with cold water.[20]

-

Purify the product by recrystallization from hot water.[20]

-

b) From Acetylsalicylic Acid (Aspirin) (Hydrolysis):

Salicylic acid can be readily prepared in the lab by hydrolyzing aspirin.[1]

-

Procedure:

-

Reflux a known amount of acetylsalicylic acid with a strong acid, such as hydrochloric acid, for a period of time.[1][21]

-

The hydrolysis reaction will yield salicylic acid and acetic acid.[1][21]

-

Upon cooling, salicylic acid will crystallize out of the solution.

-

Collect the crystals by filtration, wash with cold water, and dry.[22]

-

a) High-Performance Liquid Chromatography (HPLC):

HPLC is a precise method for the quantification of salicylic acid in various samples, including pharmaceuticals and biological fluids.[23][24][25]

-

Principle: Salicylic acid is separated from other components in a sample by passing it through a stationary phase (column) with a liquid mobile phase. The concentration is determined by comparing the peak area of the sample to that of a standard calibration curve.[25]

-

Typical HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly used.[25]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[25]

-

Detector: UV detection is frequently employed, with the wavelength set to the absorbance maximum of salicylic acid (around 295-305 nm).[23]

-

Sample Preparation: Samples may require extraction and filtration before injection into the HPLC system.[25]

-

Signaling Pathways and Mechanism of Action

Salicylic acid is a key signaling molecule in both plants and animals, with distinct mechanisms of action in each.

In plants, salicylic acid is a crucial hormone that plays a central role in mediating defense responses against pathogens.[26][27][28]

-

Biosynthesis: Pathogen attack triggers the synthesis of salicylic acid, primarily through the isochorismate pathway in chloroplasts.[26][28]

-

Signal Transduction: Increased salicylic acid levels lead to the activation of a complex signaling cascade. A key component of this pathway is the protein NPR1 (NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1), which acts as a receptor for salicylic acid.[29][30] This interaction leads to the activation of transcription factors that induce the expression of pathogenesis-related (PR) genes, ultimately leading to systemic acquired resistance (SAR).[29]

Salicylic acid and its derivatives are widely used as non-steroidal anti-inflammatory drugs (NSAIDs).[31][32]

-

Inhibition of Cyclooxygenase (COX) Enzymes: The primary mechanism of action of salicylates is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[31][33][34] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[31][34] By inhibiting COX, salicylic acid reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[9][31] Aspirin (acetylsalicylic acid) irreversibly inhibits COX, while salicylic acid itself is a reversible inhibitor.[31][33]

Conclusion

Salicylic acid is a multifaceted compound with significant importance in both the chemical and biological sciences. Its well-defined physical and chemical properties, coupled with established experimental protocols, make it a valuable tool for researchers. Furthermore, its integral role in plant defense and its mechanism of action as a widely used pharmaceutical provide a rich area for continued investigation and drug development. This guide serves as a foundational resource for professionals working with this essential molecule.

References

- 1. Salicylic acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Salicylic Acid: Structure, Properties & Key Uses Explained [vedantu.com]

- 3. collegedunia.com [collegedunia.com]

- 4. Salicylic acid: properties and cosmetic applications - PCC Group Product Portal [products.pcc.eu]

- 5. Salicylic acid [webbook.nist.gov]

- 6. Salicylic Acid: Definitions, Structure, Chemical and Physical Properties, Uses | CollegeSearch [collegesearch.in]

- 7. 69-72-7 CAS MSDS (Salicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Salicylic acid | 69-72-7 [chemicalbook.com]

- 9. Salicylic acid - Wikipedia [en.wikipedia.org]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Salicylic acid Melting Point Standard , +158to+160℃ , 69-72-7 - CookeChem [cookechem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. spectrabase.com [spectrabase.com]

- 20. theochem.mercer.edu [theochem.mercer.edu]

- 21. phillysim.org [phillysim.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. academic.oup.com [academic.oup.com]

- 24. agilent.com [agilent.com]

- 25. fda.gov.ph [fda.gov.ph]

- 26. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pnas.org [pnas.org]

- 30. [PDF] Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming | Semantic Scholar [semanticscholar.org]

- 31. webofjournals.com [webofjournals.com]

- 32. asp-inc.com [asp-inc.com]

- 33. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]

Unraveling the Story of Ilicic Acid: A Scientific Journey

The quest to identify and understand the natural world has led to the discovery of countless compounds with therapeutic potential. However, the narrative behind each discovery is often as intricate as the molecule itself. This technical guide delves into the history and discovery of "ilicic acid," a compound that, despite its name appearing in scientific discourse, remains an enigma in the annals of chemical and pharmacological research.

A thorough investigation of prominent scientific databases and historical chemical literature reveals a notable absence of a compound formally recognized as "this compound." This suggests several possibilities: the compound may be known by a different name, it could be a very recently discovered molecule yet to be widely documented, or the name itself might be a misnomer or a historical artifact that has not persisted in modern chemical nomenclature.

Further exploration into related and similarly named compounds has also not yielded a definitive link to a substance identified as "this compound." For instance, while compounds have been isolated from various species of the Ilex (holly) genus, none are formally designated as "this compound" in major chemical registries.

This lack of concrete data precludes the creation of a detailed guide on its discovery, experimental protocols, and biological activity as requested. The scientific community relies on verifiable and reproducible data, and in the case of "this compound," such information is not publicly available.

It is crucial for researchers, scientists, and drug development professionals to base their work on well-documented and characterized molecules. In the absence of primary literature, structural data, or verified biological studies, the scientific journey of "this compound" remains a story untold, a name without a molecule to which it can be definitively attached.

We encourage any researchers with primary data or historical records pertaining to a compound referred to as "this compound" to publish their findings in peer-reviewed journals to enrich the collective knowledge of the scientific community. Until such a time, the history and discovery of "this compound" remain a mystery.

Ilicic acid and its role in chemical ecology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ilicic acid, a eudesmane-type sesquiterpenoid found in various plant species, particularly within the Asteraceae family, plays a significant role in chemical ecology. This technical guide provides a comprehensive overview of the biosynthesis, ecological functions, and underlying mechanisms of action of this compound. Detailed experimental protocols for its extraction, isolation, and bioactivity assessment are presented, alongside a summary of its quantitative biological activities. Furthermore, this document illustrates key signaling pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Introduction

Chemical ecology is the study of the chemical interactions between living organisms.[1] These interactions are mediated by a vast array of natural products, among which sesquiterpenoids are a prominent class. This compound (C₁₅H₂₄O₃), a bicyclic sesquiterpenoid with a eudesmane skeleton, has been identified as a key bioactive compound in plants such as Dittrichia viscosa (formerly Inula viscosa), Iva frutescens, and Artemisia tournefortiana.[2][3] It functions as a defensive agent against herbivores and microbes, highlighting its importance in plant survival and ecosystem dynamics. This guide delves into the technical aspects of this compound, from its molecular origins to its ecological and potential pharmacological significance.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for sesquiterpenoid synthesis, originating from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP, catalyzed by a specific terpene synthase, is a critical step that forms the eudesmane carbocation. Subsequent stereospecific rearrangements and oxidations, likely mediated by cytochrome P450 monooxygenases, lead to the formation of the this compound structure.[3] While the precise enzymatic steps for the final modifications to this compound are not fully elucidated, the general pathway provides a roadmap for its synthesis.

Role in Chemical Ecology

This compound is a prime example of a plant secondary metabolite with a crucial defensive role. Its presence in the leaves and aerial parts of plants suggests a direct interface with herbivores and pathogens.

Anti-herbivore Defense

This compound has been shown to act as an antifeedant against certain insect herbivores. Antifeedants are compounds that deter feeding, thereby reducing damage to the plant. While specific quantitative data for this compound's antifeedant activity against a broad range of insects is limited, studies on related plant extracts and compounds suggest a significant effect. For instance, extracts from Inula auriculata, a plant from the same family as a known source of this compound, have demonstrated potent antifeedant effects against the Colorado potato beetle, Leptinotarsa decemlineata, with an ED₅₀ lower than 1 μg/cm².[4]

Antimicrobial Defense

Mechanism of Action

The biological activities of this compound are rooted in its chemical structure and its ability to interact with molecular targets in other organisms.

Anti-inflammatory Activity

One of the well-documented activities of this compound is its anti-inflammatory effect. This is particularly relevant in the context of plant-herbivore interactions, as insect feeding can induce inflammatory-like responses in plant tissues. The anti-inflammatory action of this compound is thought to be mediated, at least in part, by the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation in animals. By analogy, this compound may interfere with similar signaling molecules in insects or modulate the plant's own damage response pathways. A study on the anti-inflammatory activity of this compound in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model showed an ID₅₀ of 0.650 μmol per ear.[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and bioactivity assessment of this compound.

Extraction and Isolation of this compound

This protocol is adapted from methods used for the isolation of sesquiterpenoids from Dittrichia viscosa.[7]

Protocol:

-

Plant Material Preparation: Air-dry the aerial parts of the plant material (e.g., Dittrichia viscosa) at room temperature and grind to a fine powder.

-

Extraction: Macerate the powdered plant material in ethanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize spots under UV light and by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Purification: Pool the fractions containing this compound and further purify by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol:water gradient).

-

Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8]

Protocol:

-

Preparation of Inoculum: Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium overnight at their optimal growth temperature. Adjust the turbidity of the culture to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Preparation of Test Compound: Dissolve the isolated this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to obtain a range of concentrations (e.g., from 1000 µg/mL to 1.95 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Anti-herbivore Activity Assay (Leaf Disc No-Choice Test)

This assay is used to quantify the antifeedant activity of a compound.

Protocol:

-

Preparation of Leaf Discs: Cut fresh leaf discs of a suitable host plant (e.g., potato for Leptinotarsa decemlineata) of a uniform size (e.g., 1 cm diameter).

-

Treatment: Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a series of concentrations. Apply a known volume of each solution evenly to the surface of the leaf discs. Allow the solvent to evaporate completely.

-

Control: Treat control leaf discs with the solvent only.

-

Bioassay: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce one pre-starved insect larva (e.g., fourth-instar L. decemlineata) into the Petri dish.

-

Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod) for 24 hours.

-

Data Collection: After 24 hours, remove the larva and measure the area of the leaf disc consumed using an image analysis software.

-

Calculation of Feeding Deterrence Index (FDI): FDI (%) = [ (C - T) / C ] x 100 Where C is the area of the control leaf disc consumed and T is the area of the treated leaf disc consumed.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound. It is important to note that data for pure this compound is limited, and in some cases, data for related compounds or extracts are provided for context.

Table 1: Anti-inflammatory Activity of this compound

| Bioassay | Model Organism/System | Parameter | Value | Reference |

| TPA-induced ear edema | Mouse | ID₅₀ | 0.650 µmol/ear | [6] |

Table 2: Antifeedant Activity of Related Compounds/Extracts

| Compound/Extract | Target Insect | Parameter | Value | Reference |

| Inula auriculata extract | Leptinotarsa decemlineata | ED₅₀ | < 1 µg/cm² | [4] |

| Rhein | Helicoverpa armigera | Antifeedant Activity (1000 ppm) | 76.13% |

Table 3: Antimicrobial Activity of Related Plant Extracts

| Plant Extract | Target Microorganism | Parameter | Value (µg/mL) | Reference |

| Dittrichia viscosa | Bacillus subtilis | MIC | Not specified | [5] |

| Dittrichia viscosa | Staphylococcus aureus | MIC | Not specified | [5] |

Note: Specific MIC values for pure this compound are not widely reported in the available literature.

Conclusion and Future Directions

This compound stands out as a significant player in the chemical ecology of the plants that produce it, offering protection against herbivores and microbial pathogens. Its anti-inflammatory properties further suggest a complex role in modulating biological interactions. While the general biosynthetic pathway and some of its ecological functions have been outlined, there remain significant opportunities for future research. Elucidating the specific enzymes and regulatory genes involved in the final steps of this compound biosynthesis would enable its biotechnological production. Furthermore, comprehensive screening of its antimicrobial and antifeedant activities against a wider range of organisms, coupled with detailed mechanistic studies of its signaling effects, will undoubtedly uncover new applications in agriculture and medicine. This technical guide serves as a foundational resource to stimulate and support these future endeavors.

References

- 1. Direct production of dihydroxylated sesquiterpenoids by a maize terpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective preparative ‘oxidase phase’ in sesquiterpenoids: the radical approach - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00314K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial activity of spiculisporic acid isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic modification of isocostic acid isolated from Dittrichia viscosa: Rapid access to new and know eudesmane acids | Moroccan Journal of Chemistry [revues.imist.ma]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ilicic Acid (CAS Number: 4586-68-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilicic acid, a naturally occurring sesquiterpenoid with the CAS number 4586-68-9, has emerged as a compound of significant interest in the scientific community.[1][2] Primarily isolated from various plant species, particularly within the Asteraceae family, this molecule has demonstrated a range of biological activities, including anti-tubercular and anti-inflammatory properties.[3] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activities, and the experimental methodologies used to elucidate these functions. The information is presented to support further research and development efforts in the fields of pharmacology and drug discovery.

Chemical and Physical Properties

This compound is a sesquiterpenoid characterized by a decahydronaphthalene skeleton.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4586-68-9 | [1][2] |

| Molecular Formula | C₁₅H₂₄O₃ | [1][2] |

| Molecular Weight | 252.35 g/mol | [1][2] |

| IUPAC Name | (2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-2-(1-methylethenyl)decahydronaphthalene-2-carboxylic acid | |

| Synonyms | Vachanic acid | [2] |

| Appearance | Powder | |

| Purity | Typically ≥98% (HPLC) | [1] |

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, with the most notable being its anti-tubercular and anti-inflammatory effects.

Anti-tubercular Activity

This compound has demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. The minimum inhibitory concentration (MIC) values from a key study are presented below.

| Organism | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | 125 |

| MDR Isolate 1 | 500 |

| MDR Isolate 2 | 125 |

| MDR Isolate 3 | 250 |

These findings suggest that this compound could be a valuable lead compound in the development of new anti-tubercular agents, particularly for drug-resistant infections.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.

| Assay | ID₅₀ (µmol/ear) |

| TPA-induced mouse ear edema | 0.650 |

This result indicates a notable topical anti-inflammatory effect. The study also investigated the effect of a related compound, inuviscolide, on leukotriene biosynthesis, suggesting a potential mechanism of action for sesquiterpenoids from Inula viscosa that may involve interference with the arachidonic acid cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Anti-tubercular Activity: Microbroth Dilution Assay

The anti-tubercular activity of this compound was determined using the microbroth dilution method.[3]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.

Materials:

-

This compound

-

Mycobacterium tuberculosis H37Rv and MDR clinical isolates

-

Middlebrook 7H9 broth

-

OADC (oleic acid-albumin-dextrose-catalase) supplement

-

96-well microtiter plates

-

Inoculating loops or sterile swabs

-

Spectrophotometer or McFarland standards

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Preparation of Mycobacterial Inoculum:

-

Culture M. tuberculosis strains on an appropriate medium (e.g., Löwenstein-Jensen medium).

-

Prepare a bacterial suspension in Middlebrook 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension to the final required inoculum density.

-

-

Assay Setup:

-

Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate.

-

Add 100 µL of the prepared mycobacterial inoculum to each well.

-

Include positive control wells (bacteria with no compound) and negative control wells (broth only).

-

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Experimental Workflow for Anti-tubercular Activity Assay

Caption: Workflow for the microbroth dilution assay to determine the MIC of this compound.

Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema

The topical anti-inflammatory effect of this compound was assessed by its ability to reduce edema induced by TPA.

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

-

This compound

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Acetone (or other suitable vehicle)

-

Male Swiss mice

-

Micropipettes

-

Ear punch

-

Analytical balance

Procedure:

-

Animal Acclimatization: House the mice under standard laboratory conditions for at least one week prior to the experiment.

-

Preparation of Solutions: Dissolve TPA and this compound in acetone at the desired concentrations.

-

Induction of Edema and Treatment:

-

Administer a solution of TPA in acetone to the inner and outer surfaces of the right ear of each mouse.

-

The left ear serves as a control and receives only the vehicle.

-

Topically apply the this compound solution to the right ear shortly before or after the TPA application.

-

A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.

-

-

Evaluation of Edema:

-

After a set period (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

-

Use an ear punch to remove a standardized section from both the right and left ears.

-

Weigh the ear punches immediately.

-

-

Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition of edema by this compound is calculated relative to the edema in the TPA-only treated group.

Experimental Workflow for TPA-Induced Ear Edema Assay

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Ilicic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicic acid, a sesquiterpene lactone, and its derivatives have emerged as a promising class of natural compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and a summary of quantitative efficacy data are presented to facilitate further research and development in this area.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | Assay | Efficacy (IC50/ID50) | Reference |

| This compound | HTB-9 (Bladder Cancer) | WST-1 | 0.3874 mM | [1] |

| This compound | HT-1376 (Bladder Cancer) | WST-1 | 1.287 mM | [1] |

Experimental Protocols

WST-1 Cell Viability Assay

The WST-1 assay is a colorimetric method used to quantify cell proliferation and viability. The protocol for assessing the cytotoxicity of this compound against bladder cancer cell lines is as follows:

-

Cell Seeding: Bladder cancer cells (HTB-9 and HT-1376) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[2][3][4]

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 hours).[3]

-

WST-1 Reagent Addition: Following incubation, 10 µL of WST-1 reagent is added to each well.[3][4]

-

Incubation: The plates are incubated for an additional 0.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO2.[2][4]

-

Absorbance Measurement: The absorbance of the samples is measured at a wavelength between 420-480 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[3]

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is employed to determine the effect of this compound on the cell cycle distribution.

-

Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[5][6][7]

-

Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A.[6][7]

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.[6]

Signaling Pathways

This compound has been shown to induce apoptosis in bladder cancer cells through the activation of the caspase-3/7 pathway. It also causes cell cycle arrest at the G2 and S phases in HTB-9 and HT-1376 cell lines, respectively.[1]

Anti-inflammatory Activity

This compound and its related sesquiterpenoid, inuviscolide, have demonstrated significant anti-inflammatory properties in various in vivo and in vitro models.

Quantitative Data for Anti-inflammatory Activity

| Compound | Model/Assay | Efficacy (ID50/IC50) | Reference |

| This compound | TPA-induced ear oedema | 0.650 µmol/ear | [8] |

| Inuviscolide | TPA-induced ear oedema | 0.784 µmol/ear | [8] |

| Inuviscolide | PLA2-induced paw oedema | 98 µmol/kg | [8][9] |

| Inuviscolide | Leukotriene B4 (LTB4) generation | 94 µM | [8][9] |

Experimental Protocols

TPA-Induced Ear Edema in Mice

This model is used to assess the topical anti-inflammatory activity of compounds.

-

Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent is applied to the surface of a mouse's ear to induce edema.

-

Compound Application: The test compound (this compound or inuviscolide) is applied topically to the ear, typically at the same time as the TPA.

-

Measurement of Edema: The thickness or weight of the ear is measured at specific time points after TPA application to quantify the extent of inflammation.

-

Data Analysis: The ID50 value, the dose that inhibits the inflammatory response by 50%, is calculated.[8]

Leukotriene B4 (LTB4) Generation Assay

This in vitro assay measures the inhibition of LTB4, a potent inflammatory mediator.

-

Cell Isolation: Peritoneal neutrophils are isolated from rats.[8][9]

-

Compound Incubation: The isolated neutrophils are incubated with the test compound (inuviscolide) at various concentrations.[8][9]

-

Stimulation: The cells are then stimulated to produce LTB4.

-

LTB4 Quantification: The amount of LTB4 produced is quantified using high-performance liquid chromatography (HPLC).[8][9]

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits LTB4 production by 50%, is determined.[8][9]

Signaling Pathways

The anti-inflammatory effects of inuviscolide, a compound structurally related to this compound, are believed to be mediated through the inhibition of leukotriene synthesis and the release of inflammatory mediators from mast cells induced by phospholipase A2.[8][9]

Antimicrobial Activity

While specific quantitative data for this compound is limited in the readily available literature, its derivatives and related compounds have shown promise as antimicrobial agents. Further research is warranted to fully characterize the antimicrobial spectrum and efficacy of this compound derivatives.

Conclusion

This compound and its derivatives represent a valuable source of bioactive molecules with significant potential for the development of new therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the anticancer, anti-inflammatory, and antimicrobial properties of these compounds. Future studies should focus on elucidating the detailed mechanisms of action, expanding the scope of biological evaluation, and optimizing the therapeutic potential of this compound derivatives through medicinal chemistry efforts.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of this compound derivatives to identify key structural features for enhanced potency and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models of cancer and inflammatory diseases.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound derivatives.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties of lead compounds to determine their suitability for clinical development.

References

- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. takarabio.com [takarabio.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. researchgate.net [researchgate.net]

Ilicic Acid: A Comprehensive Technical Review of Its Bioactivities and Potential Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicic acid, a naturally occurring eudesmane sesquiterpenoid with the chemical formula C₁₅H₂₄O₃, has emerged as a compound of significant interest in the scientific community.[1][2] Primarily isolated from various plant species, including Laggera pterodonta, Ambrosia camphorata, Iva frutescens, Artemisia tournefortiana, and Sphaeranthus indicus, this molecule has demonstrated a range of promising biological activities.[2][3][4][5] This technical guide provides a comprehensive literature review of this compound, focusing on its quantitative biological data, detailed experimental protocols for its isolation and bioactivity assessment, and an exploration of its potential signaling pathway interactions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 252.35 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid | --INVALID-LINK-- |

| Class | Eudesmane Sesquiterpenoid | [2] |

Biological Activities

This compound has been reported to possess a variety of biological effects, including anti-tubercular, anti-inflammatory, and anticancer activities. The following tables summarize the key quantitative data available in the literature.

Anti-tubercular Activity

| Target Organism | Strain | Method | MIC (μg/mL) | Source |

| Mycobacterium tuberculosis | H37Rv | Microbroth Dilution | 125 | [5] |

| Mycobacterium tuberculosis | MDR Isolate 1 | Microbroth Dilution | 500 | [5] |

| Mycobacterium tuberculosis | MDR Isolate 2 | Microbroth Dilution | 125 | [5] |

| Mycobacterium tuberculosis | MDR Isolate 3 | Microbroth Dilution | 250 | [5] |

Anti-inflammatory Activity

| Assay | Model | Inhibition | Source |

| 12-O-tetradecanoylphorbol 13-acetate (TPA) acute oedema test | Mouse Ear | ID₅₀: 0.650 μmol per ear | [6] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the key experiments cited in this review.

Isolation of this compound from Sphaeranthus indicus (Adapted from general methods for eudesmane sesquiterpenoids)

-

Plant Material and Extraction:

-

Collect and air-dry the aerial parts of Sphaeranthus indicus.

-

Grind the dried plant material into a coarse powder.

-

Perform successive extractions using a Soxhlet apparatus with solvents of increasing polarity, starting with hexane, followed by chloroform, and then methanol.

-

Concentrate the hexane extract under reduced pressure using a rotary evaporator.

-

-

Chromatographic Purification:

-

Subject the concentrated hexane extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions showing a prominent spot corresponding to this compound.

-

Perform further purification of the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol/water gradient) to yield pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with published values for this compound.

-

Broth Microdilution Assay for Anti-tubercular Activity

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

-

Inoculum Preparation:

-

Culture Mycobacterium tuberculosis (H37Rv or MDR strains) in an appropriate broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium.

-

Add the prepared bacterial inoculum to each well.

-

Include positive (bacteria without this compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for a specified period (typically 7-14 days).

-

-

Determination of MIC:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.

-

TPA-Induced Mouse Ear Edema Assay for Anti-inflammatory Activity

-

Animal Model:

-

Use male Swiss mice (or a similar strain) of a specific weight range.

-

-

Induction of Edema:

-

Dissolve 12-O-tetradecanoylphorbol 13-acetate (TPA) in a suitable solvent (e.g., acetone).

-

Topically apply a defined amount of the TPA solution to the inner and outer surfaces of one ear of each mouse to induce inflammation and edema. The contralateral ear serves as a control.

-

-

Treatment:

-

Dissolve this compound in a suitable vehicle.

-

Apply the this compound solution topically to the TPA-treated ear at various doses.

-

A control group receives only the vehicle.

-

-

Assessment of Edema:

-

After a specific time period (e.g., 4-6 hours), sacrifice the mice.

-

Excise a standard-sized circular section from both the treated and control ears using a biopsy punch.

-

Measure the weight of each ear punch.

-

The degree of edema is calculated as the difference in weight between the TPA-treated and control ear punches.

-

The inhibitory effect of this compound is expressed as the percentage reduction in edema compared to the control group.

-

Caspase-3/7 Apoptosis Assay

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., bladder cancer cells) in a suitable medium in a 96-well plate.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Include untreated cells as a negative control and cells treated with a known apoptosis-inducing agent as a positive control.

-

-

Assay Procedure:

-

Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to each well. This substrate is specifically cleaved by active caspases-3 and -7.

-

Incubate the plate at room temperature for a specified time to allow for the enzymatic reaction.

-

-

Measurement:

-

Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is directly proportional to the activity of caspases-3 and -7, and thus to the level of apoptosis.

-

Signaling Pathway Interactions

While direct studies on the specific signaling pathways modulated by this compound are limited, research on structurally related eudesmane sesquiterpenoids provides valuable insights into its potential mechanisms of action.

Potential Inhibition of the NF-κB Signaling Pathway

Eudesmane-type sesquiterpenoids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. The proposed mechanism involves the inhibition of multiple steps in the pathway, potentially including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Activation of the MAPK Signaling Pathway

Some eudesmane-guaiane sesquiterpenoid dimers have been found to trigger paraptosis-like cell death through the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This suggests that this compound, as a eudesmane sesquiterpenoid, might also influence this pathway, potentially leading to its observed anticancer effects. The activation of MAPK pathways can lead to a variety of cellular responses, including apoptosis.

Caption: Potential activation of the MAPK signaling pathway by this compound.

Induction of Apoptosis via Caspase-3/7 Activation

A study on bladder cancer cells has provided direct evidence that this compound induces apoptosis through the activation of caspases-3 and -7. These caspases are key executioner caspases in the apoptotic pathway, responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Caption: this compound-induced apoptosis via the caspase-3/7 pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described in this guide.

Caption: Workflow for the isolation of this compound.

Caption: Workflows for key biological assays of this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-tubercular, anti-inflammatory, and anticancer activities. While the precise molecular mechanisms are still under investigation, evidence from structurally related compounds suggests that its bioactivities may be mediated through the modulation of key signaling pathways such as NF-κB and MAPK. The induction of apoptosis via the caspase-3/7 pathway provides a direct mechanism for its anticancer effects. Further research is warranted to fully elucidate the signaling pathways directly affected by this compound and to explore its full therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus trigger paraptosis-like cell death via ROS accumulation and MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Ilicic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicic acid, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest in the field of drug discovery due to its demonstrated anti-cancer, anti-inflammatory, and anti-tubercular properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its molecular targets and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the putative signaling pathways involved in its biological activities.

Anticancer Activity

This compound has been shown to exhibit cytotoxic effects against bladder cancer cells by inducing apoptosis and causing cell cycle arrest.

Quantitative Data

| Cell Line | Treatment | Endpoint | Result | p-value | Reference |

| HTB-9 (Bladder Cancer) | This compound (0.3874 mM, 24h) | Apoptosis Induction | Statistically significant increase | p<0.0001 | [1] |

| HT-1376 (Bladder Cancer) | This compound (1.287 mM, 24h) | Apoptosis Induction | Statistically significant increase | p<0.0001 | [1] |

| HTB-9 (Bladder Cancer) | This compound | Cell Cycle Arrest | G2 phase | - | [1] |

| HT-1376 (Bladder Cancer) | This compound | Cell Cycle Arrest | S phase | - | [1] |

Key Experimental Protocols

1.2.1. Cell Viability Assessment (WST-1 Assay)

This protocol is used to determine the optimal dose of this compound for inducing cytotoxicity in cancer cell lines.

-

Cell Seeding: Plate bladder cancer cells (HTB-9 and HT-1376) in 96-well plates at a suitable density and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24 hours).

-

Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Shake the plates for 1 minute and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

1.2.2. Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This method is employed to define the effects of this compound on apoptosis and the cell cycle.

-

Cell Preparation: Culture and treat bladder cancer cells with the determined optimal dose of this compound.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G1, S, G2/M). Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.

1.2.3. Caspase 3/7 Activity Assay

This assay confirms the involvement of the caspase cascade in this compound-induced apoptosis.

-

Cell Lysis: Lyse the treated and untreated cells.

-

Substrate Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD peptide) to the cell lysates.

-

Incubation: Incubate at room temperature to allow caspase cleavage of the substrate.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of active caspase-3 and -7.

Signaling Pathways

Based on studies of this compound and other sesquiterpene lactones, the following signaling pathways are likely targets in its anticancer activity.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in preclinical models.

Quantitative Data

| Model | Treatment | Endpoint | Result | Reference |

| TPA-induced mouse ear edema | This compound (0.650 µmol/ear) | Edema Inhibition (ID50) | Less potent than inuviscolide | [2] |

Key Experimental Protocol

2.2.1. TPA-Induced Mouse Ear Edema

This in vivo assay is used to evaluate the topical anti-inflammatory activity of compounds.

-

Animal Model: Use Swiss female mice.

-

Induction of Edema: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent (e.g., acetone) to the inner and outer surfaces of the mouse's right ear to induce inflammation. The left ear serves as a control.

-

Treatment: Apply a solution of this compound topically to the TPA-treated ear.

-

Measurement: After a specific time period (e.g., 4-6 hours), sacrifice the mice and take a biopsy punch from both ears. The difference in weight between the right and left ear punches indicates the degree of edema. The inhibitory effect of the compound is calculated relative to the edema in the TPA-only treated group.

Signaling Pathways

The anti-inflammatory effects of sesquiterpene lactones are often attributed to their ability to modulate key inflammatory signaling pathways.

Anti-tubercular Activity

This compound has shown inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.

Quantitative Data

| Strain | Treatment | Endpoint | Result (µg/mL) | Reference |

| M. tuberculosis H37Rv | This compound | MIC | 125 | [3] |

| MDR Isolate 1 | This compound | MIC | 500 | [3] |

| MDR Isolate 2 | This compound | MIC | 125 | [3] |

| MDR Isolate 3 | This compound | MIC | 250 | [3] |

Key Experimental Protocol

3.2.1. Microbroth Dilution Assay for Mycobacterium tuberculosis

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

-

Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain to be tested.

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for a specified period (typically several days to weeks for M. tuberculosis).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound demonstrates significant potential as a therapeutic agent with diverse biological activities. Its ability to induce apoptosis in cancer cells, mitigate inflammation, and inhibit the growth of Mycobacterium tuberculosis warrants further investigation. The elucidation of its precise molecular targets and a deeper understanding of its engagement with key signaling pathways, such as the caspase, NF-κB, and MAPK pathways, will be crucial for its future development as a clinical candidate. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.

References

Methodological & Application

Application Notes & Protocols: Quantification of Ilicic Acid using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of ilicic acid, a sesquiterpenoid of interest, using High-Performance Liquid Chromatography (HPLC). This compound, a natural product isolated from various plant species including Ambrosia camphorata, Iva frutescens, Artemisia tournefortiana, and Sphaeranthus indicus, has garnered scientific interest for its potential biological activities.[1][2][3][4] The method outlined below is designed to be a robust starting point for researchers requiring accurate and precise measurement of this compound in plant extracts and other matrices.

Introduction

This compound is a sesquiterpenoid with the chemical formula C15H24O3.[1][2][5] As a plant-derived secondary metabolite, its quantification is essential for various research applications, including natural product chemistry, pharmacology, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and validation.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 0-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 210 nm |

| Injection Vol. | 20 µL |

Reagents and Standards

-

This compound analytical standard: (Purity ≥98%)

-

Acetonitrile: HPLC grade

-

Water: HPLC grade or ultrapure water

-

Phosphoric Acid: Analytical grade

-

Methanol: HPLC grade (for sample preparation)

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh 1 g of the powdered plant material into a flask.

-

Add 20 mL of methanol.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Allow the mixture to stand for 24 hours at room temperature, protected from light.

-

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: Depending on the expected concentration of this compound, the sample may need to be diluted with the mobile phase.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this HPLC method. These values should be experimentally determined during method validation.

| Parameter | Expected Value |

| Retention Time (tR) | ~15-20 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Workflow and Diagrams

The overall workflow for the analysis of this compound from a plant source is depicted below.

Conclusion

The described RP-HPLC method provides a reliable framework for the quantification of this compound in plant extracts. The use of a C18 column with a water/acetonitrile gradient and UV detection is a widely applicable and robust approach for the analysis of moderately polar organic compounds like this compound. For successful implementation, proper method validation should be performed to ensure accuracy, precision, and sensitivity for the specific application. Further optimization of the mobile phase composition and gradient may be necessary depending on the complexity of the sample matrix.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C15H24O3 | CID 11876195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4586-68-9 | EAA58668 | Biosynth [biosynth.com]

- 4. Isolation and investigation of anti-tubercular this compound from Sphaeranthus indicus against Mycobacterium tuberculosis H37Rv and MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Product Description|this compound [sinophytochem.com]

Application Note: Analysis of Ilicic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a comprehensive protocol for the extraction, derivatization, and subsequent quantitative analysis of ilicic acid from plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a sesquiterpenoid of interest for its potential biological activities, requires derivatization to enhance its volatility for GC-MS analysis. This document provides a step-by-step guide for sample preparation, trimethylsilyl (TMS) derivatization, and the GC-MS instrument parameters optimized for the detection and quantification of this compound. The presented methodology is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a naturally occurring eudesmane sesquiterpene found in various plant species. Its structural complexity and potential therapeutic properties make it a compound of significant interest in phytochemical and pharmacological research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, due to its low volatility, this compound must be chemically modified through derivatization prior to GC-MS analysis. This protocol focuses on the conversion of this compound into its more volatile trimethylsilyl (TMS) ester, enabling robust and reproducible analysis.

Experimental Protocols

This protocol outlines a general procedure for the extraction of this compound from a dried plant matrix.

-

Grinding: Weigh approximately 10 g of dried and powdered plant material.

-

Solvent Extraction:

-

Place the powdered sample into a flask.

-

Add 100 mL of hexane to the flask to remove non-polar compounds.

-

Macerate for 24 hours at room temperature with occasional shaking.

-

Filter the mixture and discard the hexane extract.

-

Air-dry the plant residue.

-

-

Methanol Extraction:

-

Transfer the air-dried residue to a clean flask.

-

Add 100 mL of methanol and macerate for 24 hours at room temperature.

-

Filter the mixture and collect the methanol extract.

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude methanol extract in 50 mL of distilled water.

-

Adjust the pH of the aqueous solution to approximately 9.0 with a 5% sodium carbonate solution.

-

Perform liquid-liquid extraction three times with 50 mL of ethyl acetate to remove neutral and basic compounds. Discard the ethyl acetate fractions.

-

Adjust the pH of the remaining aqueous layer to approximately 2.0 with 1 M hydrochloric acid.

-

Extract the acidified aqueous layer three times with 50 mL of ethyl acetate.

-

Combine the ethyl acetate fractions, which now contain the acidic compounds, including this compound.

-

Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness to yield the final acidic extract.

-

To increase the volatility of this compound for GC-MS analysis, a silylation reaction is performed to convert the carboxylic acid group to a trimethylsilyl (TMS) ester.[1][2]

-

Sample Preparation: Accurately weigh 1 mg of the dried acidic extract into a 2 mL reaction vial.

-

Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.

-

Cooling: Allow the vial to cool to room temperature before GC-MS injection.

GC-MS Analysis

A standard gas chromatograph coupled with a mass spectrometer is used for the analysis.

The following table summarizes the instrumental parameters for the analysis of derivatized this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 300°C, and hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-500 |

| Scan Speed | 1 scan/s |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

Data Presentation

The following tables present hypothetical quantitative data for the GC-MS analysis of TMS-derivatized this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: Retention Time and Key Mass Fragments of TMS-Derivatized this compound

| Compound Name | Retention Time (min) | Molecular Weight (TMS-derivatized) | Key Mass Fragments (m/z) |

| This compound-TMS Ester | ~18.5 | 322.5 | 307 [M-15]+, 217, 191, 147, 73 |